molecular formula C11H15N3S B13603202 2-(Piperidin-1-YL)pyridine-3-carbothioamide

2-(Piperidin-1-YL)pyridine-3-carbothioamide

Cat. No.: B13603202
M. Wt: 221.32 g/mol
InChI Key: UVIUSBOXYBGFDJ-UHFFFAOYSA-N
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Description

2-(Piperidin-1-YL)pyridine-3-carbothioamide is a heterocyclic compound that contains both piperidine and pyridine rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both nitrogen and sulfur atoms in its structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-YL)pyridine-3-carbothioamide typically involves the reaction of piperidine with pyridine-3-carbothioamide. One common method is the nucleophilic substitution reaction where piperidine acts as a nucleophile and attacks the electrophilic carbon of pyridine-3-carbothioamide. This reaction can be catalyzed by bases such as sodium hydride or potassium carbonate and is usually carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields . Additionally, the purification of the final product is often achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-YL)pyridine-3-carbothioamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding amines or thiols using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide, dimethyl sulfoxide

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-YL)pyridine-3-carbothioamide involves its interaction with various molecular targets, depending on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of both nitrogen and sulfur atoms allows it to form strong interactions with metal ions and other biomolecules, which can influence its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidin-1-YL)pyridine-3-carboxylic acid
  • 2-(Piperidin-1-YL)quinoline-3-carbaldehyde
  • 2-(Piperidin-1-YL)pyridine-3-carbaldehyde

Uniqueness

2-(Piperidin-1-YL)pyridine-3-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity compared to its carboxylic acid or aldehyde counterparts. This functional group allows for additional synthetic transformations and interactions, making it a versatile compound in various chemical and biological applications .

Biological Activity

2-(Piperidin-1-YL)pyridine-3-carbothioamide is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications, drawing from diverse research sources.

Chemical Structure and Properties

The compound consists of a piperidine ring attached to a pyridine moiety via a carbothioamide functional group. The presence of nitrogen and sulfur atoms contributes to its reactivity and biological interactions. The basicity imparted by the piperidine ring enhances its ability to interact with various biological targets, making it a candidate for further pharmacological exploration.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Conventional Synthesis : Utilizing standard organic reactions to form the compound.
  • Microwave-Assisted Synthesis : This method has been explored to improve yields and reduce reaction times significantly.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of this compound exhibit potent antimicrobial activity. For instance, derivatives showed minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis . The compounds also displayed significant antibiofilm activity, outperforming standard antibiotics like ciprofloxacin in reducing biofilm formation .

Enzyme Inhibition

Molecular docking studies indicate that this compound can effectively bind to active sites of enzymes such as acetylcholinesterase, suggesting potential use in treating neurodegenerative diseases . Furthermore, it has been identified as a potent inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 0.52 to 31.64 μM .

Structure-Activity Relationship (SAR)

The unique combination of the piperidine and pyridine rings along with the carbothioamide group plays a crucial role in determining the biological activity of this compound. Comparative studies with similar compounds reveal that modifications in the structure can significantly influence their efficacy:

Compound NameStructure CharacteristicsUnique Features
2-(Pyridin-4-YL)pyridine-3-carbothioamidePyridine ring at position 4Potentially different biological activity profile
4-(Piperidin-1-YL)thiazoleThiazole instead of pyridineDifferent reactivity due to sulfur presence
1-(Piperidin-1-YL)ethanoneKetone functional groupDifferent reactivity patterns compared to thioamides
2-(Morpholin-4-YL)pyridineMorpholine ring instead of piperidineAltered pharmacokinetics and biological interactions

Case Studies

A notable case study involved evaluating the antimicrobial activities of various derivatives derived from this compound. The study highlighted that compound 7b exhibited the most potent activity against bacterial strains with MIC values ranging from 0.22 to 0.25 μg/mL . Additionally, these derivatives demonstrated low cytotoxicity with hemolytic activity percentages between 3.23% and 15.22%, indicating their safety profile .

Properties

IUPAC Name

2-piperidin-1-ylpyridine-3-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3S/c12-10(15)9-5-4-6-13-11(9)14-7-2-1-3-8-14/h4-6H,1-3,7-8H2,(H2,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIUSBOXYBGFDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC=N2)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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